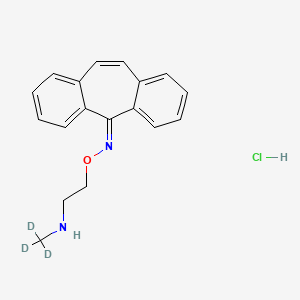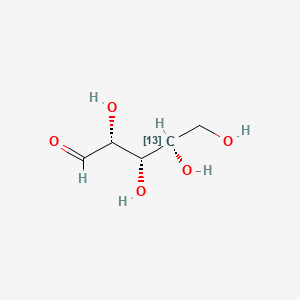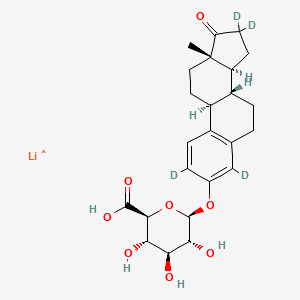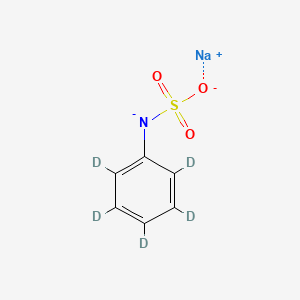
4-Hydroxyphenylacetic acid-d6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxyphenylacetic acid-d6 is a deuterium-labeled derivative of 4-Hydroxyphenylacetic acid. This compound is primarily used in scientific research as a stable isotope-labeled standard. The deuterium atoms replace the hydrogen atoms in the molecule, which can help in tracing and quantifying the compound in various biological and chemical processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Hydroxyphenylacetic acid-d6 can be synthesized by incorporating deuterium into 4-Hydroxyphenylacetic acid. One common method involves the reduction of 4-hydroxymandelic acid with elemental phosphorus and iodine . The deuterium labeling is typically achieved through the use of deuterated reagents or solvents during the synthesis process .
Industrial Production Methods
Industrial production of this compound often involves microbial biosynthesis. For instance, Escherichia coli can be genetically engineered to produce 4-Hydroxyphenylacetic acid, which can then be subjected to deuterium exchange reactions to obtain the deuterium-labeled compound .
Análisis De Reacciones Químicas
Types of Reactions
4-Hydroxyphenylacetic acid-d6 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted phenylacetic acid derivatives.
Aplicaciones Científicas De Investigación
4-Hydroxyphenylacetic acid-d6 is widely used in scientific research, including:
Chemistry: As a stable isotope-labeled standard for tracing and quantifying chemical reactions.
Biology: To study metabolic pathways and enzyme activities.
Medicine: In pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Used in the synthesis of pharmaceuticals and agrochemicals
Mecanismo De Acción
4-Hydroxyphenylacetic acid-d6 exerts its effects primarily through its role as a stable isotope-labeled compound. It is used to trace and quantify the presence of 4-Hydroxyphenylacetic acid in various biological and chemical processes. The deuterium atoms in the molecule do not significantly alter its chemical properties but allow for precise detection using mass spectrometry .
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxyphenylacetic acid: The non-deuterated form of the compound.
3,4-Dihydroxyphenylacetic acid: A similar compound with an additional hydroxyl group.
4-Hydroxybenzoic acid: A structurally related compound with a carboxyl group attached directly to the benzene ring
Uniqueness
4-Hydroxyphenylacetic acid-d6 is unique due to its deuterium labeling, which makes it particularly useful in tracing and quantifying studies. This labeling provides a distinct advantage in research applications where precise measurement is crucial .
Propiedades
Fórmula molecular |
C8H8O3 |
|---|---|
Peso molecular |
158.18 g/mol |
Nombre IUPAC |
2,2-dideuterio-2-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)acetic acid |
InChI |
InChI=1S/C8H8O3/c9-7-3-1-6(2-4-7)5-8(10)11/h1-4,9H,5H2,(H,10,11)/i1D,2D,3D,4D,5D2 |
Clave InChI |
XQXPVVBIMDBYFF-NVSFMWKBSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1C([2H])([2H])C(=O)O)[2H])[2H])O)[2H] |
SMILES canónico |
C1=CC(=CC=C1CC(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![cyclopropylmethyl 2-[(4-sulfamoylbenzoyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B12413140.png)



![[(2R)-3-(1,2,3,4,5,6-13C6)docosanoyloxy-2-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12413150.png)






